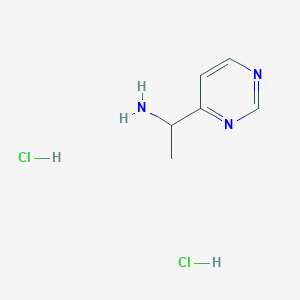

1-(Pyrimidin-4-yl)ethanamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(Pyrimidin-4-yl)ethanamine dihydrochloride” is a chemical compound with the molecular formula C6H11Cl2N3 . It is used for research purposes .

Molecular Structure Analysis

The molecular weight of “this compound” is 195.09 g/mol . The compound has 3 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass and monoisotopic mass are 194.0377538 g/mol .Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 220.4±15.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 45.7±3.0 kJ/mol, and the flash point is 109.5±7.6 °C . The compound has a topological polar surface area of 38.9 Ų .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- A series of (S)-1-(pyrimidin-4-yl)ethan-1-amines, among others, were prepared by cyclization of (S)-N-Boc-alanine-derived ynone with N,N-1,3-dinucleophiles, such as amidines and α-aminoazoles. These compounds were further studied for their structure using NMR techniques (Svete et al., 2015).

Antitumor Activity

- Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, starting from compounds including 1-(pyrimidin-4-yl)ethanamine, were investigated for their in vitro anti-cancer activity in a panel of 12 cell lines. Compound 17 exhibited significant potency, suggesting potential medical application of these derivatives (Maftei et al., 2016).

Development of Kinase Inhibitors

- 1-(Pyrimidin-4-yl)ethanamine derivatives were utilized in the structural optimization of receptor-interacting protein kinase 1 (RIPK1) inhibitors. One such compound demonstrated potent activity in a tumor metastasis model, showcasing its therapeutic potential (Li et al., 2018).

Cytotoxicity Evaluation

- A series of 1-(pyrimidin-4-yl)ethanamine derivatives were synthesized and evaluated for their cytotoxicity against various human cancer cell lines. Some compounds showed significant cytotoxicity, highlighting their potential as anticancer agents (Alam et al., 2018).

PDE9A Inhibitor for Cognitive Disorders

- A novel PDE9A inhibitor, incorporating 1-(pyrimidin-4-yl)ethanamine, showed procognitive activity in rodent models. This suggests its application in treating cognitive disorders (Verhoest et al., 2012).

DNA Binding and Nuclease Activity

- Cu(II) complexes of ligands including 1-(pyrimidin-4-yl)ethanamine showed DNA binding propensity and nuclease activity. This indicates potential applications in biochemical research and therapeutic interventions (Kumar et al., 2012).

Antibacterial Activity

- Synthesized compounds, including 1-(pyrimidin-4-yl)ethanamine, were tested for antibacterial activity against various bacteria, providing insights into their potential use in antimicrobial therapies (Salahuddin et al., 2009).

Antiproliferative Activity

- A compound synthesized from 1-(pyrimidin-4-yl)ethanamine showed marked inhibition against several human cancer cell lines, demonstrating promising anticancer activity (Huang et al., 2020).

Luminescent Properties

- Zinc and cadmium coordination polymers constructed from ligands including 1-(pyrimidin-4-yl)ethanamine exhibited distinct luminescent properties, suggesting their use in material science and optoelectronics (Dong et al., 2009).

Anti-Tubercular Agents

- 1-(Pyrimidin-4-yl)ethanamine derivatives were synthesized and showed significant anti-tubercular activity, which could lead to new treatments for tuberculosis (Pathak et al., 2014).

Safety and Hazards

“1-(Pyrimidin-4-yl)ethanamine dihydrochloride” is classified as Acute Tox. 3 Oral - Eye Dam. 1 . It causes severe skin burns and eye damage . Safety precautions include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(Pyrimidin-4-yl)ethanamine dihydrochloride involves the reaction of pyrimidine-4-carboxaldehyde with ethylamine followed by reduction of the resulting imine to obtain the target compound.", "Starting Materials": [ "Pyrimidine-4-carboxaldehyde", "Ethylamine", "Hydrogen gas", "Palladium on carbon", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Pyrimidine-4-carboxaldehyde is reacted with excess ethylamine in the presence of hydrochloric acid to form 1-(Pyrimidin-4-yl)ethan-1-amine.", "Step 2: The resulting imine is reduced using hydrogen gas and palladium on carbon catalyst to obtain 1-(Pyrimidin-4-yl)ethanamine.", "Step 3: The product is then treated with hydrochloric acid to obtain 1-(Pyrimidin-4-yl)ethanamine dihydrochloride as a white crystalline solid." ] } | |

Numéro CAS |

1257106-74-3 |

Formule moléculaire |

C6H10ClN3 |

Poids moléculaire |

159.62 g/mol |

Nom IUPAC |

1-pyrimidin-4-ylethanamine;hydrochloride |

InChI |

InChI=1S/C6H9N3.ClH/c1-5(7)6-2-3-8-4-9-6;/h2-5H,7H2,1H3;1H |

Clé InChI |

MOJMGTCMCQAGRJ-UHFFFAOYSA-N |

SMILES |

CC(C1=NC=NC=C1)N.Cl.Cl |

SMILES canonique |

CC(C1=NC=NC=C1)N.Cl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]cyclopentanecarboxamide](/img/structure/B2421098.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2421099.png)

![N-({1-[N-(tert-butoxycarbonyl)-L-tryptophyl]piperidin-4-yl}carbonyl)glycine](/img/structure/B2421100.png)

![(5,6-dichloropyridin-3-yl)-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B2421101.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2421105.png)

![2-Benzyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-{2-[(E)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B2421114.png)

![2-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2421115.png)

![1-[(3,4-Dimethylphenyl)sulfonyl]-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2421117.png)

![1-chloro-N-[2-ethoxy-5-(morpholine-4-sulfonyl)phenyl]isoquinoline-3-carboxamide](/img/structure/B2421118.png)